molecular formula C8H14N2O4 B13330139 (3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione

(3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione

Cat. No.: B13330139
M. Wt: 202.21 g/mol
InChI Key: FEXBTWNVLLOVLN-OIMVXCEXSA-N
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Description

(3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione is a cyclic dipeptide, also known as a diketopiperazine. This compound is characterized by its two hydroxyethyl groups attached to the piperazine ring. Diketopiperazines are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione typically involves the cyclization of dipeptides. One common method is the condensation of amino acids followed by cyclization under acidic or basic conditions. For example, the reaction between L-alanine and L-serine can lead to the formation of this compound through a series of steps involving protection and deprotection of functional groups, followed by cyclization.

Industrial Production Methods

Industrial production of diketopiperazines like this compound often involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-throughput purification systems to produce the compound in significant quantities. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The diketopiperazine ring can be reduced to form piperazine derivatives.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyethyl groups can yield diketones or dialdehydes.

    Reduction: Reduction of the diketopiperazine ring can produce piperazine derivatives with varying degrees of saturation.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Glioperazine C: Another diketopiperazine with anticancer activity.

    Cyclo(L-Pro-L-Val): A diketopiperazine with antimicrobial properties.

    Cyclo(L-Tyr-L-Pro): Known for its neuroprotective effects.

Uniqueness

(3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione is unique due to its specific stereochemistry and the presence of hydroxyethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(3R,6S)-3,6-bis(1-hydroxyethyl)piperazine-2,5-dione

InChI

InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13)/t3?,4?,5-,6+

InChI Key

FEXBTWNVLLOVLN-OIMVXCEXSA-N

Isomeric SMILES

CC([C@H]1C(=O)N[C@@H](C(=O)N1)C(C)O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)N1)C(C)O)O

Origin of Product

United States

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